molecular formula C14H26ClNO B1405597 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride CAS No. 1429493-90-2

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride

Cat. No.: B1405597
CAS No.: 1429493-90-2
M. Wt: 259.81 g/mol
InChI Key: WOBKSDWYDZKBQI-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane structure allows it to fit into certain biological receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Another adamantane derivative with similar structural properties.

    3,5-Dimethyladamantane: A precursor in the synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride.

    Adamantane: The parent compound of all adamantane derivatives.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an adamantane core with an aminoethanol moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

2-[(3,5-dimethyl-1-adamantyl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO.ClH/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)15-3-4-16;/h11,15-16H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBKSDWYDZKBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCCO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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